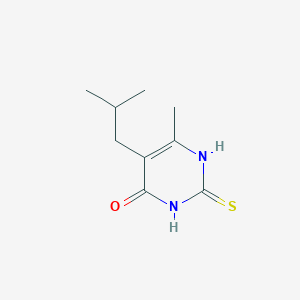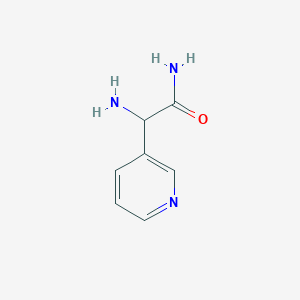
N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide is a synthetic compound characterized by its unique structure, which includes both trifluoromethoxy and pentafluoroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the trifluoromethoxy-ethyl intermediate: This step involves the reaction of a suitable starting material with trifluoromethoxy reagents under controlled conditions.
Introduction of the pentafluoroethyl group: This step is achieved through a series of reactions, including halogenation and subsequent substitution reactions.
Coupling with nicotinamide: The final step involves the coupling of the intermediate with nicotinamide under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethoxy and pentafluoroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester: Known for its anti-inflammatory properties.
6-Chloro-N-(1-methyl-2-trifluoromethoxy-ethyl)-nicotinamide: Another compound with similar structural features.
Uniqueness
N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide is unique due to the presence of both trifluoromethoxy and pentafluoroethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H10F8N2O2 |
|---|---|
Peso molecular |
366.21 g/mol |
Nombre IUPAC |
5-(1,1,2,2,2-pentafluoroethyl)-N-[1-(trifluoromethoxy)propan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10F8N2O2/c1-6(5-24-12(18,19)20)22-9(23)7-2-8(4-21-3-7)10(13,14)11(15,16)17/h2-4,6H,5H2,1H3,(H,22,23) |
Clave InChI |
CDPIBRKHXGUFML-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12111717.png)

![Bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B12111725.png)
![[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol](/img/structure/B12111732.png)
![13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12111741.png)

![Piperazine, 1-[(3-methylcyclobutyl)methyl]-](/img/structure/B12111744.png)



![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)

![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)
